molecular formula C12H10N2O2 B2479598 N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 1178263-00-7

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide

Cat. No. B2479598
CAS RN: 1178263-00-7
M. Wt: 214.224
InChI Key: UEFQFJJKDVQPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” is a compound that has been studied for its potential therapeutic applications . It’s a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms . Oxazole derivatives have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study .


Chemical Reactions Analysis

The specific chemical reactions involving “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” are not detailed in the available sources. Oxazole derivatives can participate in a variety of chemical reactions, depending on their specific structures and the conditions under which they are studied .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” are not provided in the available sources. Oxazoles in general are stable compounds that are often soluble in water and other polar solvents .

Scientific Research Applications

  • Synthesis Methods :

    • A two-step synthesis of 2-phenyl-4,5-substituted oxazoles was reported, involving intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method allows for the introduction of various functionalities at the 4-position of oxazoles, providing a versatile approach to the synthesis of these compounds, including derivatives of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide (Kumar, Vijay et al., 2012).
    • Another synthesis method involved the use of phenyliodine diacetate for intramolecular oxidative cyclization of enamides, yielding functionalized oxazoles. This heavy-metal-free oxidative process broadens the substrate scope and adds to the environmental sustainability of the synthesis (Zheng, Yunhui et al., 2012).
  • Material Science Applications :

    • In material science, optically active polyacrylamides bearing an oxazoline pendant, such as derivatives of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide, have been synthesized and studied. Their chiroptical properties and chiral recognition are influenced by stereoregularity, highlighting potential applications in optical materials and chiral separation technologies (Lu, Wei et al., 2010).
  • Chemical Interaction Studies :

    • Ultrasonic studies have been conducted on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, closely related to N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide. These studies provide insights into molecular interactions and the effect of solutes on solvent structure, which are crucial for understanding the chemical behavior of these compounds in different environments (Tekade, P. et al., 2015).
  • Polymers and Chiral Stationary Phases :

    • Synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives, related to N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide, have been reported. These materials have potential applications as chiral stationary phases in chromatography, illustrating their role in separation sciences (Tian, Y. et al., 2010).

Future Directions

The future directions for research on “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” and similar compounds could include further exploration of their therapeutic potential, particularly in relation to conditions like neuropathic pain . Additional studies could also focus on optimizing their synthesis and understanding their physical and chemical properties in more detail.

properties

IUPAC Name

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-12(15)14-10-5-3-4-9(6-10)11-7-13-8-16-11/h2-8H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFQFJJKDVQPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.